molecular formula C7H13NO B1592320 4-(Methylamino)cyclohexanone CAS No. 2976-84-3

4-(Methylamino)cyclohexanone

Cat. No.: B1592320
CAS No.: 2976-84-3
M. Wt: 127.18 g/mol
InChI Key: KJIMZXWXSLVBEO-UHFFFAOYSA-N
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Description

4-(Methylamino)cyclohexanone is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)cyclohexanone typically involves the following steps:

    Starting Material: Cyclohexanone is used as the starting material.

    Formation of Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The process may involve:

    Catalytic Hydrogenation: Using a hydrogenation catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to facilitate the reaction and improve product isolation.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it to cyclohexylamine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Cyclohexylamine derivatives.

    Substitution Products: Various substituted cyclohexanones.

Scientific Research Applications

4-(Methylamino)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)cyclohexanone involves its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. By acting as a noncompetitive antagonist of NMDA receptors, it inhibits the excitatory neurotransmission mediated by glutamate. This results in analgesic, anesthetic, and dissociative effects.

Comparison with Similar Compounds

    Ketamine: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.

    Phencyclidine (PCP): 1-(1-Phencyclohexyl)piperidine.

    Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.

Comparison:

    Ketamine: Similar in structure and mechanism of action, but 4-(Methylamino)cyclohexanone lacks the chlorophenyl group.

    Phencyclidine (PCP): Both compounds are NMDA receptor antagonists, but PCP has a piperidine ring instead of a cyclohexanone ring.

    Methoxetamine: Shares the cyclohexanone core but has different substituents, leading to variations in potency and pharmacological effects.

This compound stands out due to its simpler structure and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(methylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIMZXWXSLVBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609666
Record name 4-(Methylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-84-3
Record name 4-(Methylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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